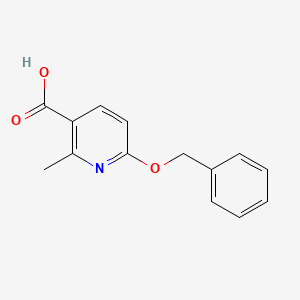

6-(Benzyloxy)-2-methylnicotinic Acid

Description

Properties

IUPAC Name |

2-methyl-6-phenylmethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-10-12(14(16)17)7-8-13(15-10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBDRGGYULBDGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-(Benzyloxy)-2-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-(Benzyloxy)-2-methylnicotinic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The document details a strategic two-step synthetic approach, commencing with the synthesis of the key intermediate, 6-hydroxy-2-methylnicotinic acid, followed by a Williamson ether synthesis for the introduction of the benzyl protective group. Each synthetic step is accompanied by a detailed experimental protocol, elucidating the causal reasoning behind the selection of reagents and reaction conditions. Furthermore, this guide outlines a full characterization protocol for the final compound, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to ensure structural verification and purity assessment. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering field-proven insights and a self-validating framework for the successful preparation and characterization of the title compound.

Introduction and Strategic Overview

This compound is a substituted pyridine derivative that holds promise as a versatile intermediate in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of a carboxylic acid moiety, a lipophilic benzyl ether, and a methylated pyridine core provides multiple points for chemical modification, making it an attractive scaffold for library synthesis and lead optimization programs.

The synthesis of this target molecule is not directly reported in peer-reviewed literature. Therefore, a logical and efficient synthetic strategy has been devised based on fundamental principles of organic chemistry and established methodologies for analogous structures. The chosen pathway, illustrated below, proceeds in two key stages:

-

Synthesis of 6-hydroxy-2-methylnicotinic acid: This crucial intermediate is prepared from commercially available starting materials. The selection of this precursor is strategic as the hydroxyl group provides a convenient handle for the subsequent introduction of the benzyloxy moiety.

-

Benzylation of the Hydroxyl Group: A classic Williamson ether synthesis is employed to protect the hydroxyl group as a benzyl ether. This reaction is well-suited for this transformation due to its reliability and high-yielding nature.[1][2][3]

This guide will provide a detailed exposition of each of these steps, followed by a comprehensive section on the analytical techniques required to confirm the identity and purity of the final product.

Synthetic Workflow

The overall synthetic transformation is depicted in the following workflow diagram:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-hydroxy-2-methylnicotinic acid

The synthesis of this key intermediate can be approached from several starting materials. A common route involves the diazotization of 2-amino-6-methylpyridine followed by hydrolysis, and subsequent oxidation of the methyl group or carboxylation. For the purpose of this guide, we will outline a well-established, multi-step procedure.

Protocol:

-

Diazotization of 2-amino-6-methylpyridine:

-

Dissolve 2-amino-6-methylpyridine (1.0 eq.) in an aqueous solution of a strong acid (e.g., H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour.

-

-

Hydrolysis to 2-hydroxy-6-methylpyridine:

-

Slowly heat the reaction mixture to boiling and maintain reflux for 2 hours.

-

Cool the solution to room temperature and neutralize with a suitable base (e.g., NaHCO₃) to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-hydroxy-6-methylpyridine.

-

-

Carboxylation of 2-hydroxy-6-methylpyridine:

-

In a high-pressure reactor, combine 2-hydroxy-6-methylpyridine (1.0 eq.) with potassium carbonate (K₂CO₃) (2.0 eq.).

-

Pressurize the reactor with carbon dioxide (CO₂) to 20 atm.

-

Heat the mixture to 180-200 °C and maintain for 12 hours.

-

Cool the reactor, release the pressure, and dissolve the solid residue in water.

-

Acidify the aqueous solution with concentrated HCl to a pH of 3-4 to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from ethanol/water to obtain pure 6-hydroxy-2-methylnicotinic acid.

-

Step 2: Benzylation via Williamson Ether Synthesis

This step involves the O-alkylation of the hydroxyl group of the intermediate with benzyl bromide. The choice of a suitable base and solvent is critical for the success of this reaction. A polar aprotic solvent like DMF facilitates the S_N2 reaction, and a mild base such as potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group.[2][4]

Protocol:

-

Reaction Setup:

-

To a solution of 6-hydroxy-2-methylnicotinic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq.).

-

Stir the suspension at room temperature for 30 minutes.

-

-

Addition of Benzyl Bromide:

-

Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.

-

-

Reaction Progression:

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Acidify the aqueous solution with 1M HCl to a pH of 4-5 to precipitate the crude product.

-

Filter the solid and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

-

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following table summarizes the expected data from key analytical techniques.

| Technique | Expected Data |

| ¹H NMR | * ~12-13 ppm (s, 1H): Carboxylic acid proton (-COOH). * ~7.2-7.5 ppm (m, 5H): Phenyl protons of the benzyl group. * ~7.8-8.2 ppm (d, 1H): Pyridine ring proton. * ~6.8-7.1 ppm (d, 1H): Pyridine ring proton. * ~5.4 ppm (s, 2H): Methylene protons of the benzyl group (-OCH₂Ph). * ~2.5 ppm (s, 3H): Methyl protons on the pyridine ring. |

| ¹³C NMR | * ~165-170 ppm: Carboxylic acid carbon (-COOH). * ~160-165 ppm: C-O of the pyridine ring. * ~150-155 ppm: Quaternary carbon of the pyridine ring. * ~135-140 ppm: Quaternary carbon of the phenyl ring and a pyridine ring carbon. * ~127-129 ppm: Phenyl carbons. * ~110-115 ppm: Pyridine ring carbon. * ~70 ppm: Methylene carbon of the benzyl group (-OCH₂Ph). * ~20-25 ppm: Methyl carbon. |

| IR (cm⁻¹) | * ~2500-3300 (broad): O-H stretch of the carboxylic acid. * ~1700-1720: C=O stretch of the carboxylic acid. * ~1580-1600: C=C and C=N stretching of the pyridine ring. * ~1250-1300: C-O-C stretch of the ether. |

| MS (ESI) | * [M+H]⁺: Expected m/z corresponding to the protonated molecule. * [M-H]⁻: Expected m/z corresponding to the deprotonated molecule. |

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach for the synthesis and characterization of this compound. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen methodologies, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The successful implementation of these procedures will enable the reliable production of this important chemical building block for further applications in drug discovery and development.

References

A Technical Guide to the Spectroscopic Characterization of 6-(Benzyloxy)-2-methylnicotinic Acid

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 6-(Benzyloxy)-2-methylnicotinic Acid, a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. Detailed, field-proven protocols for data acquisition are presented, ensuring a self-validating system for researchers. This guide is intended to be an essential resource for scientists and professionals engaged in the synthesis, characterization, and application of substituted nicotinic acid derivatives in drug development.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, bearing the CAS number 1355172-95-0, is a strategically important building block in the synthesis of complex pharmaceutical agents. Its structure, which combines a substituted pyridine core with a carboxylic acid and a benzyloxy group, offers multiple points for chemical modification, making it a versatile precursor for a range of therapeutic molecules. The precise characterization of this compound is paramount to ensure the purity, identity, and quality of downstream products. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure and integrity of the synthesized compound.

This guide will delve into the theoretical underpinnings of the spectroscopic signatures of this compound, providing a robust framework for its identification and characterization.

Predicted Spectroscopic Data and Interpretation

Due to the lack of publicly archived experimental spectra for this compound, the following sections provide a detailed prediction and interpretation of its NMR, IR, and MS data based on the analysis of its constituent functional groups and data from structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The proton NMR spectrum is expected to reveal distinct signals for the protons of the pyridine ring, the methyl group, the benzyloxy group, and the carboxylic acid.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - | The chemical shift of the acidic proton is highly dependent on concentration and the solvent used due to hydrogen bonding. |

| Pyridine H-4 | 7.9 - 8.1 | Doublet | ~8.0 | |

| Pyridine H-5 | 6.8 - 7.0 | Doublet | ~8.0 | |

| Benzyl Phenyl Protons | 7.2 - 7.5 | Multiplet | - | The five protons of the phenyl ring of the benzyloxy group will appear as a complex multiplet. |

| Benzyl Methylene (-OCH₂-) | 5.3 - 5.5 | Singlet | - | This singlet corresponds to the two protons of the methylene bridge. |

| Methyl (-CH₃) | 2.5 - 2.7 | Singlet | - | The three protons of the methyl group at the 2-position of the pyridine ring will appear as a singlet. |

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 175 | The chemical shift is typical for carboxylic acids. |

| Pyridine C-6 | 160 - 165 | Attached to the benzyloxy group. |

| Pyridine C-2 | 155 - 160 | Attached to the methyl group. |

| Pyridine C-3 | 120 - 125 | Attached to the carboxylic acid group. |

| Pyridine C-4 | 138 - 142 | |

| Pyridine C-5 | 110 - 115 | |

| Benzyl Phenyl Carbons | 127 - 137 | Multiple signals are expected for the aromatic carbons of the benzyl group. |

| Benzyl Methylene Carbon (-OCH₂-) | 65 - 75 | |

| Methyl Carbon (-CH₃) | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, the aromatic rings, and the ether linkage.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad absorption is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong | The position of this band can be influenced by conjugation and hydrogen bonding. |

| C=C and C=N Stretch (Aromatic Rings) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region due to the pyridine and benzene rings. |

| C-O Stretch (Ether and Carboxylic Acid) | 1200 - 1300 | Strong | |

| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (Molecular Formula: C₁₄H₁₃NO₃), the expected molecular weight is approximately 243.26 g/mol .

Expected Molecular Ion:

-

[M+H]⁺: m/z 244.09

-

[M-H]⁻: m/z 242.08

Predicted Fragmentation Pattern: The molecule is expected to fragment at the benzylic ether linkage and through the loss of the carboxylic acid group.

-

Loss of the benzyl group: A prominent peak at m/z 91, corresponding to the tropylium cation [C₇H₇]⁺, is expected from the cleavage of the benzyl group.

-

Loss of CO₂: Fragmentation of the carboxylic acid group can lead to the loss of CO₂ (44 Da), resulting in a fragment ion.

-

Loss of the benzyloxy group: Cleavage of the C-O bond of the ether can lead to a fragment corresponding to the remaining substituted pyridine.

Experimental Protocols

The following protocols are provided as a guide for acquiring high-quality spectroscopic data for this compound. These are standardized procedures that ensure reproducibility and reliability of the results.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 5-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

A Technical Guide to 6-(Benzyloxy)-2-methylnicotinic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 6-(Benzyloxy)-2-methylnicotinic acid, a pyridine-based organic compound with significant potential as a building block in medicinal chemistry and drug development. We will explore its chemical identity, a plausible synthetic route, its characterization profile, and its prospective applications, grounded in the established roles of its structural motifs in pharmacologically active agents.

Compound Identification and Chemical Properties

This compound is a derivative of nicotinic acid (Vitamin B3), featuring a methyl group at the 2-position and a benzyloxy substituent at the 6-position of the pyridine ring. These modifications are of significant interest to medicinal chemists as they can influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1355172-95-0 | [1][2] |

| Molecular Formula | C₁₄H₁₃NO₃ | [2] |

| Molecular Weight | 243.26 g/mol | [2] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and published syntheses of related compounds. The following multi-step synthesis starts from the commercially available 6-methylnicotinic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key stages: esterification of the carboxylic acid followed by the introduction of the benzyloxy group via nucleophilic aromatic substitution.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Fischer Esterification of 6-Methylnicotinic Acid

-

Reaction Setup: To a solution of 6-methylnicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is slowly added.

-

Reaction Execution: The mixture is heated to reflux and maintained for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the mixture is cooled, and the methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The product, methyl 6-methylnicotinate, is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Introduction of the Benzyloxy Group

-

Reaction Setup: Sodium hydride is carefully added to benzyl alcohol at 0 °C to form the sodium benzoxide nucleophile.

-

Reaction Execution: Methyl 6-methylnicotinate is added to the solution, and the reaction mixture is heated to reflux. The substitution reaction is monitored by TLC.

-

Work-up and Isolation: After completion, the reaction is quenched by the slow addition of water. The product, methyl 6-(benzyloxy)-2-methylnicotinate, is extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The crude product can be purified by column chromatography.

Step 3: Saponification to the Final Product

-

Reaction Setup: The methyl 6-(benzyloxy)-2-methylnicotinate is dissolved in a mixture of methanol and water.

-

Reaction Execution: An aqueous solution of sodium hydroxide is added, and the mixture is heated to reflux until the ester is fully hydrolyzed, as monitored by TLC.

-

Work-up and Isolation: The methanol is removed under reduced pressure, and the aqueous solution is acidified with a dilute acid (e.g., HCl) to precipitate the carboxylic acid. The solid product, this compound, is collected by filtration, washed with cold water, and dried.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

-

Aromatic Protons (benzyl group): A multiplet in the range of 7.3-7.5 ppm.

-

Aromatic Protons (pyridine ring): Two doublets corresponding to the protons on the pyridine ring.

-

Methylene Protons (-O-CH₂-Ph): A singlet around 5.4 ppm.

-

Methyl Protons (-CH₃): A singlet around 2.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (>10 ppm).

Expected ¹³C NMR Spectral Data:

-

Carbonyl Carbon (-COOH): A signal in the range of 165-175 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (120-160 ppm).

-

Methylene Carbon (-O-CH₂-Ph): A signal around 70 ppm.

-

Methyl Carbon (-CH₃): A signal around 20-25 ppm.

Expected IR Spectral Data:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M+): Expected at m/z = 243.26.

Applications in Drug Discovery and Medicinal Chemistry

The structural components of this compound suggest its utility as a scaffold in the development of novel therapeutic agents.

Role as a Nicotinic Acid Derivative

Nicotinic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs. 6-Methylnicotinic acid, a key precursor to the title compound, is a known intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID)[3][4]. This highlights the importance of the 6-methylnicotinic acid scaffold in accessing biologically active molecules.

Significance of the Benzyloxy Moiety

The benzyloxy group is a common pharmacophore in drug design. It can engage in crucial π-π stacking interactions with aromatic residues in the active sites of enzymes and receptors. For instance, benzyloxy-containing compounds have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), which is a target for the treatment of Parkinson's disease and depression. Furthermore, 6-benzyloxyquinolines have been identified as selective inhibitors of the c-Met kinase, a target in cancer therapy[5].

Caption: The relationship between the structural motifs of the title compound and its potential applications.

The combination of the 6-methylnicotinic acid core with a benzyloxy group makes this compound a valuable starting material for creating libraries of novel compounds for screening against a variety of biological targets.

Safety and Handling

-

Hazard Statements: Likely to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

-

First Aid:

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE). A full risk assessment should be conducted before commencing any experimental work.

Conclusion

This compound is a compound of significant interest for researchers in drug discovery and organic synthesis. Its straightforward, albeit undocumented, synthetic pathway and the proven pharmacological relevance of its constituent motifs make it an attractive building block for the development of new chemical entities. While a lack of published characterization data necessitates independent verification by researchers, the foundational knowledge of its precursors and related structures provides a solid basis for its exploration in medicinal chemistry programs.

References

- 1. 6-Benzyloxy-2-methyl-pyridine-3-carboxylic acid_1355172-95-0_杭州海瑞化工有限公司 [hairuichem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Methyl-nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylic acid | C14H12N2O4 | CID 63643408 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 6-(Benzyloxy)-2-methylnicotinic Acid in Common Organic Solvents

Introduction

6-(Benzyloxy)-2-methylnicotinic acid is a substituted pyridinecarboxylic acid derivative with significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a carboxylic acid group, a pyridine ring, a methyl group, and a benzyloxy substituent, imparts a unique combination of polarity, hydrogen bonding capability, and aromatic character. Understanding the solubility of this compound in various organic solvents is of paramount importance for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound based on fundamental chemical principles and outlines a robust experimental protocol for its quantitative determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible.[1][2] The structure of this compound (Molecular Formula: C₁₄H₁₃NO₃) contains both polar and non-polar moieties, which will dictate its interaction with different solvents.

-

Polar Functional Groups: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[3] The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor. These groups contribute to its solubility in polar solvents.

-

Non-Polar Moieties: The benzyl group (a phenyl ring attached to a methylene group) and the methyl group are non-polar and hydrophobic.[4] These parts of the molecule will favor interactions with non-polar solvents through van der Waals forces.[1]

Given this dual nature, this compound is expected to exhibit a nuanced solubility profile. The interplay between the polar carboxylic acid and pyridine functionalities and the non-polar benzyl and methyl groups will result in varying degrees of solubility across the solvent spectrum.

Predicted Solubility in Common Organic Solvents

The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity. These predictions are based on the structural analysis of the solute and the known properties of the solvents.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The hydroxyl group of methanol can effectively form hydrogen bonds with the carboxylic acid and pyridine nitrogen of the solute. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group allows for strong hydrogen bonding interactions.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a strong hydrogen bond acceptor and has a high polarity, making it an excellent solvent for many organic compounds, including carboxylic acids.[5] |

| Acetone | Polar Aprotic | Moderate | Acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton, but it lacks a donor group, which may limit solubility compared to protic solvents.[5] |

| Acetonitrile | Polar Aprotic | Moderate to Low | While polar, acetonitrile is a weaker hydrogen bond acceptor than other polar aprotic solvents, which may result in lower solubility.[5] |

| Ethyl Acetate | Moderately Polar | Moderate | The ester functionality can accept hydrogen bonds, and the overall moderate polarity aligns well with the mixed polarity of the solute. |

| Dichloromethane (DCM) | Chlorinated | Moderate to Low | DCM is a relatively non-polar solvent, but it can engage in dipole-dipole interactions. Solubility will depend on the influence of the non-polar benzyl group. |

| Chloroform | Chlorinated | Moderate | Similar to DCM, chloroform's slight polarity may allow for some dissolution.[1] |

| Toluene | Non-polar Aromatic | Low | The aromatic character of toluene can interact favorably with the benzyl and pyridine rings of the solute through π-stacking, but the polar carboxylic acid group will significantly hinder solubility. |

| Hexane | Non-polar Aliphatic | Very Low | As a non-polar aliphatic solvent, hexane will have very weak interactions with the highly polar carboxylic acid and pyridine moieties, leading to poor solubility.[2] |

Experimental Determination of Solubility

To obtain precise and accurate quantitative solubility data, the isothermal shake-flask method is the gold standard.[6] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle of the Isothermal Shake-Flask Method

An excess amount of the solid solute is agitated in a known volume of the solvent at a constant temperature for a sufficient duration to reach equilibrium, thereby creating a saturated solution.[6] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the isothermal shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Vials: Add an excess amount of crystalline this compound to several screw-capped glass vials. The excess solid should be visually evident to ensure that saturation can be achieved.

-

Causality: Using an excess of the solid ensures that the solvent becomes saturated with the solute, and the system reaches thermodynamic equilibrium.

-

-

Solvent Addition: Accurately dispense a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Causality: A precise volume is crucial for the final calculation of solubility in units of mass per volume.

-

-

Equilibration: Seal the vials tightly and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[7] Sufficient agitation time is necessary for the dissolution process to reach a steady state.

-

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Causality: This step ensures that the supernatant is clear and free of suspended particles before sampling, which could otherwise lead to an overestimation of solubility.

-

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Causality: Taking only the supernatant ensures that only the dissolved solute is being measured.

-

-

Filtration: Immediately filter the withdrawn sample through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) into a clean vial.

-

Causality: Filtration removes any remaining microscopic undissolved particles, which is a critical step for accurate quantification.

-

-

Dilution: If necessary, accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Causality: Proper dilution is essential for accurate quantification by analytical instruments like HPLC, which have a defined range for linear response.

-

-

Quantification: Analyze the diluted (or undiluted) sample using a validated analytical method, such as HPLC with UV detection. A standard calibration curve prepared with known concentrations of this compound must be used for quantification.

-

Causality: A validated analytical method with a proper calibration curve is the foundation of trustworthy and reproducible quantitative results.

-

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account any dilution factors. The solubility is typically expressed in mg/mL or mol/L.

-

Causality: The final calculation provides the quantitative measure of the compound's solubility under the specified experimental conditions.

-

Conclusion

References

A Guide to the Structural Elucidation of Nicotinic Acid Derivatives: A Case Study of 6-Methylnicotinic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, the specific crystal structure for 6-(Benzyloxy)-2-methylnicotinic Acid is not publicly available in crystallographic databases. This guide will therefore focus on the comprehensive crystal structure analysis of the closely related and structurally significant compound, 6-Methylnicotinic Acid . The methodologies and analytical frameworks presented herein are directly applicable to the structural elucidation of this compound, should suitable single crystals be obtained.

Introduction: The Structural Significance of Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active molecules. A precise understanding of their three-dimensional atomic arrangement is paramount for effective structure-activity relationship (SAR) studies, rational drug design, and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a detailed technical overview of the process of crystal structure analysis, using the determined structure of 6-Methylnicotinic Acid as a practical exemplar. This compound serves as a key intermediate in the synthesis of pharmaceuticals such as the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib.[1][2][3]

Molecular and Crystal Structure of 6-Methylnicotinic Acid

The single-crystal X-ray diffraction analysis of 6-Methylnicotinic Acid reveals a molecule that is nearly planar.[1][4][5] The crystal packing is characterized by a network of intermolecular interactions that dictate the overall supramolecular architecture.

Key Structural Features:

-

Hydrogen Bonding: The crystal structure is stabilized by intermolecular O—H···N hydrogen bonds, a classic interaction for carboxylic acid-containing pyridine derivatives. Additionally, weak C—H···O hydrogen bonds contribute to the stability of the crystal lattice.[1][4]

-

π-π Stacking: The pyridine rings of adjacent molecules engage in π-π stacking interactions, with a reported face-to-face distance of 3.466 Å.[1][4][5] This indicates a significant contribution of non-covalent interactions to the overall crystal packing.

-

Planarity: All non-hydrogen atoms in the molecule are nearly coplanar, with a root-mean-square deviation of 0.0087 Å.[1][4][5]

Crystallographic Data Summary:

| Parameter | Value | Reference |

| Empirical Formula | C₇H₇NO₂ | [2][4] |

| Formula Weight | 137.14 | [2][4][6] |

| Crystal System | Monoclinic | [2][4] |

| Space Group | P2₁/c | [2] |

| a (Å) | 3.8788 (8) | [2][4] |

| b (Å) | 13.634 (3) | [2][4] |

| c (Å) | 6.1094 (12) | [2][4] |

| β (°) | 90.51 (3) | [2][4] |

| Volume (ų) | 323.07 (12) | [2][4] |

| Z | 2 | [2][4] |

| Temperature (K) | 293 | [1][2][4] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [2] |

| R-factor | 0.049 | [1][2] |

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest and culminates in the refinement of the crystal structure.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol:

1. Synthesis and Crystallization:

-

Synthesis: 6-Methylnicotinic acid can be obtained from commercial sources or synthesized via established organic chemistry protocols.[1] For novel derivatives like this compound, a synthetic route would first need to be developed.

-

Crystallization: Obtaining high-quality single crystals is often the most challenging step. For 6-Methylnicotinic acid, crystals suitable for X-ray diffraction were grown by the slow evaporation of a methanol solution.[1] Common crystallization techniques for small organic molecules include:

-

Slow evaporation from a suitable solvent or solvent mixture.

-

Vapor diffusion (solvent/anti-solvent).

-

Slow cooling of a saturated solution.

-

2. X-ray Diffraction Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

Data collection is performed on a single-crystal X-ray diffractometer, such as a Rigaku SCXmini.[2][4]

-

The crystal is maintained at a constant temperature (e.g., 293 K) during data collection.[1][2][4]

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

3. Data Processing and Structure Solution:

-

The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

The crystal system and space group are determined from the diffraction data.

-

The structure is solved using direct methods, for example, with software like SHELXS97.[2] This provides an initial model of the atomic positions.

4. Structure Refinement:

-

The initial structural model is refined against the experimental data using a full-matrix least-squares method, for instance, with the SHELXL97 program.[2]

-

Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[2]

-

The refinement process is iterated until the model converges and provides the best possible fit to the data.

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of crystalline materials, such as solubility and melting point.

Caption: Key intermolecular interactions in the crystal lattice of 6-Methylnicotinic Acid.

Conclusion: From Structure to Application

The detailed structural analysis of 6-Methylnicotinic Acid provides a blueprint for understanding the solid-state behavior of this important class of compounds. The experimental protocols and analytical insights presented in this guide offer a robust framework for the structural elucidation of other nicotinic acid derivatives, including the target molecule this compound. A thorough understanding of the crystal structure is an indispensable component of modern drug discovery and development, enabling the design of new chemical entities with optimized properties and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Methylnicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methyl-nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activities of 6-(Benzyloxy)-2-methylnicotinic Acid Derivatives

Foreword: Unveiling the Therapeutic Potential of a Niche Scaffold

In the vast landscape of medicinal chemistry, the pyridine nucleus, a core component of nicotinic acid (Vitamin B3), stands as a privileged scaffold. Its derivatives have yielded a plethora of therapeutic agents with diverse biological activities. This guide delves into a specific, yet underexplored, corner of this chemical space: 6-(Benzyloxy)-2-methylnicotinic acid and its derivatives. While direct and extensive research on this particular scaffold is nascent, this document aims to provide a comprehensive overview of its potential biological activities by drawing parallels with structurally related compounds and established biochemical principles. By synthesizing existing knowledge, we can illuminate promising avenues for future research and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

The Rationale for Modification: The Significance of the Benzyloxy and Methyl Groups

The nicotinic acid backbone has been a fertile ground for chemical modification to modulate its pharmacokinetic and pharmacodynamic properties. The introduction of a 6-benzyloxy group and a 2-methyl group to this scaffold is a deliberate synthetic strategy aimed at enhancing its therapeutic potential.

-

The Benzyloxy Moiety: The bulky and lipophilic benzyloxy group can significantly alter the molecule's interaction with biological targets. This group can enhance membrane permeability, potentially leading to improved oral bioavailability. Furthermore, the benzyl group can engage in π-π stacking or hydrophobic interactions within protein binding pockets, potentially increasing binding affinity and selectivity for specific enzymes or receptors.

-

The 2-Methyl Group: The methyl group at the 2-position can influence the molecule's electronic properties and steric hindrance. This can fine-tune the acidity of the carboxylic acid group and affect the overall conformation of the molecule, which in turn can impact its biological activity.

Synthetic Pathways: Crafting the Core Scaffold and its Derivatives

While specific literature on the synthesis of this compound is limited, plausible synthetic routes can be extrapolated from established methods for preparing substituted nicotinic acids. A general and adaptable synthetic strategy is outlined below.

General Synthesis of this compound

A common approach involves the construction of the substituted pyridine ring followed by functional group manipulations. A key intermediate is often a 6-hydroxy-2-methylnicotinic acid derivative, which can then be benzylated.

Experimental Protocol: A Representative Synthesis

-

Starting Material: 6-hydroxy-2-methylnicotinic acid.

-

Protection of the Carboxylic Acid: The carboxylic acid is first converted to an ester (e.g., methyl or ethyl ester) to prevent side reactions. This can be achieved through Fischer esterification using the corresponding alcohol and a catalytic amount of strong acid (e.g., H₂SO₄) under reflux.[1]

-

Benzylation of the Hydroxyl Group: The resulting ester is then treated with benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) in an aprotic polar solvent like DMF or acetonitrile.[2] This O-alkylation step introduces the benzyloxy group.

-

Hydrolysis of the Ester: The final step is the saponification of the ester group to yield the desired this compound. This is typically achieved by treating the benzyloxy ester with an aqueous base (e.g., NaOH or KOH) followed by acidification to precipitate the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Derivatization Strategies

The carboxylic acid moiety of this compound serves as a versatile handle for creating a library of derivatives, such as amides, esters, and hydrazones. These derivatives can exhibit a wide range of biological activities.[3][4]

Experimental Protocol: Amide Synthesis

-

Activation of the Carboxylic Acid: this compound is first converted to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or an activated ester (using coupling reagents like EDC and HOBt).

-

Amine Coupling: The activated carboxylic acid is then reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the corresponding amide.

Potential Biological Activities: An Evidence-Based Extrapolation

Based on the known biological profiles of other nicotinic acid derivatives, we can hypothesize several potential therapeutic applications for this compound and its analogs.

Anti-inflammatory Activity

Nicotinic acid and its derivatives have well-documented anti-inflammatory properties.[5][6] The mechanism often involves the modulation of pro-inflammatory signaling pathways.

Potential Mechanism of Action:

Derivatives of nicotinic acid have been shown to inhibit the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO).[5] This is often achieved through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5] Furthermore, some nicotinamides can suppress the activation of the transcription factor NF-κB, a master regulator of the inflammatory response.[6] The 6-benzyloxy-2-methylnicotinic acid scaffold could potentially exhibit enhanced anti-inflammatory activity due to favorable interactions with the active sites of these inflammatory targets.

Caption: Potential anti-inflammatory mechanism of action.

Comparative Data for Related Nicotinic Acid Derivatives:

| Compound Class | Target | In Vitro Activity | In Vivo Model | Reference |

| Nicotinoyl Hydrazones | Gram-positive bacteria | MIC: 1.95–15.62 µg/mL | - | [3] |

| Nicotinoyl Amides | Inflammation | Comparable to ibuprofen | Carrageenan-induced arthritis | [5] |

| N-substituted Benzamides | TNF-α production | Dose-dependent inhibition | LPS-induced inflammation | [6] |

Anticancer Potential

A growing body of evidence suggests that various pyridine-containing compounds, including nicotinic acid derivatives, possess anticancer properties.[7][8][9][10]

Potential Mechanisms of Action:

The anticancer effects of related compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[9] Some derivatives have been shown to target specific signaling pathways that are dysregulated in cancer, such as the STAT3 signaling pathway.[11] The benzyloxy group in the this compound scaffold could facilitate interactions with hydrophobic pockets in key cancer-related proteins, such as kinases or transcription factors, potentially leading to potent and selective anticancer activity.

Comparative IC₅₀ Values of Structurally Related Compounds Against Cancer Cell Lines:

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| Benzofuran Halogen Derivatives | A549 (Lung) | 6.3 | [7] |

| Benzofuran Halogen Derivatives | HepG2 (Liver) | 3.8 | [7] |

| Benzyloxyphenyl-methylaminophenols | MDA-MB-468 (Breast) | 9.61 | [11] |

| Oleanolic Acid Lactones | Various | Micromolar range | [8] |

| Benzimidazole Derivatives | HeLa (Cervical) | 1.44 | [9] |

| Benzothiazole Derivatives | HT-29 (Colon) | 0.024 | [10] |

Antimicrobial Activity

Nicotinic acid and its derivatives have been investigated for their antimicrobial properties.[3] The pyridine ring is a common feature in many antimicrobial agents.

Potential Mechanism of Action:

The mode of action for antimicrobial nicotinic acid derivatives can vary. Some may disrupt the bacterial cell wall or membrane integrity, while others may inhibit essential enzymes involved in microbial metabolism. The specific derivatization of the this compound core, for example into hydrazones or oxadiazoles, has been shown to be a successful strategy for generating potent antibacterial and antifungal agents.[3]

Future Directions and Conclusion

The exploration of this compound and its derivatives represents a promising frontier in the quest for novel therapeutic agents. While this guide has relied on extrapolation from related compounds due to a lack of direct research, the foundational principles of medicinal chemistry suggest that this scaffold is ripe for investigation.

Key areas for future research include:

-

Systematic Synthesis and Characterization: The development of efficient and scalable synthetic routes to a diverse library of this compound derivatives is paramount.

-

In Vitro Biological Screening: Comprehensive screening of these derivatives against a panel of cancer cell lines, microbial strains, and inflammatory assays will be crucial to identify lead compounds.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the most active compounds will provide a deeper understanding of their therapeutic potential.

-

In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Enduring Legacy of the Nicotinic Acid Scaffold in Modern Drug Discovery

The pyridine-3-carboxylic acid moiety, commonly known as nicotinic acid or niacin, represents a privileged scaffold in medicinal chemistry. Its derivatives have a long and storied history, leading to the development of crucial therapeutic agents. From the lipid-lowering effects of niacin itself to the diverse pharmacological activities of its numerous analogs, the nicotinic acid core continues to be a fertile ground for the discovery of novel drugs. This guide delves into a specific, yet underexplored, member of this family: 6-(Benzyloxy)-2-methylnicotinic Acid. By examining its synthesis, chemical characteristics, and potential biological activities in the context of related compounds, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to harness the therapeutic potential of this intriguing molecule.

The Strategic Importance of the 6-Benzyloxy-2-methylnicotinic Acid Scaffold

The unique arrangement of substituents on the this compound molecule—a benzyloxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—confers a distinct chemical personality that is ripe for exploration in drug design.

-

The Nicotinic Acid Core : The foundational pyridine-3-carboxylic acid structure is a well-established pharmacophore. Nicotinic acid itself is known to modulate lipid metabolism through its action on G protein-coupled receptors like GPR109A.[1] This core structure provides a versatile platform for the introduction of various substituents to fine-tune pharmacological activity.

-

The 2-Methyl Group : The presence of a methyl group at the 2-position can influence the molecule's conformational preferences and its interactions with biological targets. It can also impact metabolic stability by sterically hindering enzymatic degradation.

-

The 6-Benzyloxy Moiety : The benzyloxy group at the 6-position is of particular interest. The introduction of this bulky, lipophilic substituent can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. In drug design, the benzyloxy group can serve as a bioisosteric replacement for other functionalities, potentially improving target binding, enhancing cell permeability, or modifying metabolic pathways.[2][3] Its presence suggests potential for interactions with hydrophobic pockets in target proteins.

Synthetic Pathways to this compound and Related Compounds

While a direct, one-pot synthesis of this compound is not prominently described in the literature, a logical and efficient synthetic route can be devised based on established chemical transformations of nicotinic acid derivatives. The most plausible pathway involves the synthesis of a 6-hydroxy-2-methylnicotinic acid intermediate, followed by O-benzylation.

Synthesis of the Key Intermediate: 6-Hydroxy-2-methylnicotinic Acid

The synthesis of 6-hydroxynicotinic acid is well-documented, with several established methods available.[2][4] A common approach involves the reaction of methyl coumalate with ammonium hydroxide.[2]

O-Benzylation: Introducing the Benzyloxy Moiety

With the 6-hydroxy-2-methylnicotinic acid precursor in hand, the introduction of the benzyloxy group can be achieved through a standard Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then undergoes nucleophilic substitution with benzyl halide.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6-Hydroxynicotinic Acid

-

Reaction: A well-established method for the synthesis of 6-hydroxynicotinic acid involves the reaction of methyl coumalate with ammonium hydroxide followed by treatment with sodium hydroxide and subsequent acidification.[2]

-

Procedure:

-

In a suitable reaction vessel, place 117 ml of 14% ammonium hydroxide and cool externally.

-

With stirring, add 45 g (0.29 mole) of methyl coumalate over 10 minutes, maintaining the temperature below 20°C.

-

Continue stirring for an additional 45 minutes at approximately 20°C.

-

In a separate beaker, heat a solution of 600 ml of approximately 17% aqueous sodium hydroxide to near boiling.

-

Add the ammoniacal solution to the hot sodium hydroxide solution and boil vigorously for 5 minutes.

-

Cool the stirred solution in an ice bath to room temperature.

-

While maintaining the temperature below 30°C, add concentrated hydrochloric acid with stirring until the solution is strongly acidic to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to yield 6-hydroxynicotinic acid.

-

Step 2: O-Benzylation of 6-Hydroxynicotinic Acid

-

Reaction: The hydroxyl group of 6-hydroxynicotinic acid is converted to a benzyloxy group via a Williamson ether synthesis.

-

Procedure:

-

To a solution of 6-hydroxynicotinic acid (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) (1.1-1.5 equivalents) portion-wise at 0°C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 6-(benzyloxy)nicotinic acid.

-

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 6-(Benzyloxy)nicotinic Acid.

Physicochemical Properties and Structural Considerations

The introduction of the benzyloxy group is expected to significantly influence the physicochemical properties of the nicotinic acid scaffold.

| Property | Nicotinic Acid | This compound (Predicted) | Rationale for Prediction |

| Molecular Weight | 123.11 g/mol | ~257.27 g/mol | Addition of a benzyl group and a methyl group. |

| LogP | 0.36 | Significantly Higher | The benzyl group is highly lipophilic. |

| Aqueous Solubility | High | Significantly Lower | Increased lipophilicity reduces solubility in water. |

| Acidity (pKa) | ~4.85 | Similar to nicotinic acid | The electronic effect of the distant benzyloxy group on the carboxylic acid is likely to be minimal. |

These predicted properties have important implications for drug development. The increased lipophilicity may enhance membrane permeability and oral bioavailability, but it could also lead to increased metabolic clearance and potential off-target effects.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound is scarce in the public domain, we can infer its potential therapeutic applications by examining the pharmacology of structurally related nicotinic acid derivatives.

Modulation of Lipid Metabolism

Nicotinic acid is a well-established lipid-lowering agent.[1] It is plausible that this compound, as a nicotinic acid derivative, could retain some of this activity. The bulky benzyloxy group might influence its affinity and selectivity for the GPR109A receptor, potentially leading to a modified efficacy and side-effect profile.

Anti-inflammatory and Analgesic Properties

Numerous nicotinic acid derivatives have demonstrated significant anti-inflammatory and analgesic effects.[5] The mechanism of action often involves the modulation of inflammatory pathways. The structural features of this compound could allow it to interact with enzymes or receptors involved in inflammation.

Antimicrobial and Anticancer Potential

Recent research has highlighted the antimicrobial and anticancer activities of novel nicotinic acid derivatives.[3] The benzyloxy substituent could enhance the compound's ability to penetrate microbial cell walls or interact with targets within cancer cells.

Central Nervous System (CNS) Activity

Nicotinic acid and its analogs can cross the blood-brain barrier and exert effects on the central nervous system. The lipophilicity of this compound may facilitate its entry into the CNS, opening up possibilities for its investigation in neurological disorders.

Diagram of Potential Biological Targets

Caption: Potential biological targets for this compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The exploration of the structure-activity relationships of this compound and its analogs is a critical next step. Systematic modifications of the scaffold can provide valuable insights into the key structural features required for potent and selective biological activity.

-

Variation of the 6-Alkoxy Group : Replacing the benzyl group with other alkyl or aryl groups of varying size, lipophilicity, and electronic properties will help to probe the binding pocket of the biological target.

-

Modification of the 2-Methyl Group : Substitution of the methyl group with other small alkyl groups or its removal can elucidate the role of this substituent in target engagement and metabolic stability.

-

Derivatization of the Carboxylic Acid : Conversion of the carboxylic acid to esters, amides, or other bioisosteres can modulate the compound's pharmacokinetic properties and potentially uncover new biological activities.

Conclusion: A Promising Scaffold for Future Drug Discovery

This compound represents a largely untapped area within the rich field of nicotinic acid chemistry. Based on the established pharmacology of its parent scaffold and the predictable influence of its substituents, this compound holds significant promise as a starting point for the development of novel therapeutic agents across a range of disease areas. The synthetic strategies outlined in this guide, coupled with a systematic exploration of its structure-activity relationships, will be instrumental in unlocking the full therapeutic potential of this intriguing molecule and its derivatives. The path forward requires a dedicated effort in synthesis, biological screening, and mechanistic studies to fully characterize its pharmacological profile and identify its most promising clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. US5082777A - Process for the production of 6-hydroxynicotinic acid - Google Patents [patents.google.com]

- 5. Synthesis of 6-alkoxy and 6-hydroxy-alkyl amine derivatives of braylin as vasorelaxing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Thermogravimetric Analysis of 6-(Benzyloxy)-2-methylnicotinic Acid: Probing Thermal Stability in Pharmaceutical Development

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its processing, formulation, storage, and ultimate efficacy and safety.[1] 6-(Benzyloxy)-2-methylnicotinic acid, a key intermediate in the synthesis of various pharmaceutical compounds, possesses functional groups susceptible to thermal degradation.[2][3] This technical guide provides a comprehensive framework for evaluating the thermal stability of this compound using Thermogravimetric Analysis (TGA). We delve into the causality behind experimental design, present a detailed, self-validating protocol, and offer insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the material's thermal behavior.

The Imperative of Thermal Characterization

In pharmaceutical development, understanding the thermal decomposition profile of an API is not merely an academic exercise; it is a cornerstone of ensuring product quality, safety, and stability.[1] Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), provide indispensable data on how a material's mass changes in response to a controlled temperature program.[4][5] For a molecule like this compound, which contains a thermally labile benzyloxy ether linkage and a carboxylic acid group prone to decarboxylation, TGA can elucidate the onset temperature of degradation, reveal multi-step decomposition pathways, and quantify the presence of residual volatiles.[1][6][7] This information is vital for defining drying temperatures, identifying compatible excipients, and establishing appropriate storage conditions.

Principles of Thermogravimetric Analysis (TGA)

TGA is a technique where the mass of a sample is continuously monitored as it is heated or cooled in a controlled atmosphere.[8] The resulting data is typically plotted as mass or mass percentage on the y-axis against temperature or time on the x-axis, generating a TGA curve.[9] The first derivative of this curve, known as the Derivative Thermogravimetric (DTG) curve, plots the rate of mass change and is crucial for resolving overlapping thermal events.[9][10] Weight loss events observed in a TGA curve for an organic compound typically correspond to processes such as the evaporation of moisture or residual solvents, or more significantly, thermal decomposition where chemical bonds break to release volatile fragments.[11]

Experimental Design: A Rationale-Driven Approach

The reliability of TGA data is fundamentally dependent on the careful selection of experimental parameters. Each choice is a deliberate step to ensure the data accurately reflects the intrinsic properties of the material.

TGA Experimental Workflow

The process follows a logical sequence from sample preparation to final data interpretation, ensuring reproducibility and accuracy.

Caption: Workflow for the thermogravimetric analysis of a pharmaceutical compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where the rationale for each step supports the integrity of the final data.

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+ or equivalent).

Materials:

-

This compound sample.

-

High-purity nitrogen gas (≥99.995%).

-

Open 70 µL alumina or platinum crucibles.

Protocol Steps:

-

Instrument Calibration: Ensure the instrument's temperature and mass balance are calibrated according to the manufacturer's guidelines. This is a prerequisite for trustworthy data.

-

Sample Preparation:

-

Accurately weigh 5–10 mg of the this compound sample into a pre-tared open alumina crucible.

-

Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring uniform heating and preventing heat transfer from becoming the rate-limiting step of decomposition.[12] An open crucible allows volatile products to escape freely.[13]

-

-

Atmosphere and Flow Rate:

-

Place the crucible in the TGA autosampler or manually load it onto the balance mechanism.

-

Purge the furnace with high-purity nitrogen at a flow rate of 40 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment.

-

Rationale: An inert nitrogen atmosphere is crucial for studying the inherent thermal stability of the compound, preventing oxidative decomposition which would not be representative of many processing or storage conditions.[11] A consistent flow rate ensures efficient removal of decomposition products and maintains a stable thermal environment.[13]

-

-

Temperature Program:

-

Equilibrate the sample at 30°C and hold for 5 minutes to ensure thermal stability before heating begins.

-

Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min.

-

Rationale: A heating rate of 10°C/min provides a good balance between analysis time and the resolution of distinct thermal events.[12] The temperature range is selected to cover potential desolvation events at lower temperatures and ensure complete decomposition at higher temperatures.[11][13]

-

-

Data Acquisition:

-

Record the sample mass as a function of temperature and time throughout the experiment.

-

Generate both the TGA (mass % vs. temperature) and DTG (%/°C vs. temperature) curves.

-

-

Blank Curve Correction:

-

Perform a run using an empty crucible under the exact same experimental conditions (atmosphere, flow rate, and temperature program).

-

Subtract this blank curve from the sample data to correct for instrumental artifacts, most notably the buoyancy effect, which causes an apparent weight gain as the heated gas becomes less dense.[13] This step is critical for accurate quantitative analysis.

-

Data Interpretation and Predicted Decomposition Pathway

While experimental data for this specific molecule is not publicly available, we can predict its thermal behavior based on the known properties of its constituent functional groups. The TGA and DTG curves are expected to reveal a multi-step decomposition process.

Predicted TGA/DTG Profile

The thermal decomposition is hypothesized to occur in distinct stages, which can be summarized as follows:

| Temperature Range (°C) (Predicted) | Weight Loss (%) (Predicted) | Peak Decomposition Temp (°C) (DTG Peak) | Proposed Molecular Event |

| < 150°C | ~0% | N/A | No significant mass loss; potential loss of trace adsorbed solvent. |

| 200 - 300°C | ~44.4% | ~250°C | Step 1: Cleavage of the benzylic ether bond, releasing toluene (C₇H₈). |

| 300 - 450°C | ~18.5% | ~380°C | Step 2: Decarboxylation of the nicotinic acid core, releasing carbon dioxide (CO₂). |

| > 450°C | Variable | > 500°C | Step 3: Fragmentation of the remaining pyridine ring structure. |

Proposed Decomposition Mechanism

The primary points of thermal instability in this compound are the C-O bond of the benzyl ether and the C-C bond of the carboxylic acid group.

Note: The DOT script above is a template. Actual chemical structure images would need to be generated and hosted to be displayed. Caption: Proposed thermal decomposition pathway of this compound.

-

Initial Decomposition (Ether Cleavage): The benzyloxy group is a known protecting group that can be cleaved under various conditions.[7] Thermally, the benzyl-oxygen bond is expected to be the weakest link, likely cleaving to form a stable toluene molecule and 6-hydroxy-2-methylnicotinic acid. This would correspond to the first major weight loss.

-

Secondary Decomposition (Decarboxylation): Following the initial cleavage, the remaining nicotinic acid derivative will degrade at a higher temperature. The carboxylic acid group is susceptible to decarboxylation, releasing carbon dioxide.[6] This process is common for aromatic carboxylic acids and would account for the second distinct weight loss step.

-

Final Fragmentation: At very high temperatures, the remaining substituted pyridine ring will undergo complex fragmentation and charring, leading to the final residual mass.

Conclusion and Implications

This technical guide outlines a robust, rationale-driven methodology for assessing the thermal stability of this compound using TGA. The predicted multi-step decomposition, initiated by the cleavage of the benzyloxy group followed by decarboxylation, provides a clear hypothesis for experimental verification. The onset temperature of the first decomposition step (predicted around 200-300°C) represents the upper limit for processing and storage temperatures to prevent degradation. By adhering to the detailed protocol and principles of interpretation outlined herein, researchers can generate high-integrity data crucial for making informed decisions throughout the drug development lifecycle, ultimately ensuring the final product's quality and stability.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. aurigaresearch.com [aurigaresearch.com]

- 5. improvedpharma.com [improvedpharma.com]

- 6. benchchem.com [benchchem.com]

- 7. Benzyl Ethers [organic-chemistry.org]

- 8. veeprho.com [veeprho.com]

- 9. Thermogravimetric Analysis (TGA) - of Biomass and Materials [celignis.com]

- 10. torontech.com [torontech.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mt.com [mt.com]

Methodological & Application

Application Notes and Protocols for Utilizing 6-(Benzyloxy)-2-methylnicotinic Acid in Organic Synthesis

Introduction: A Versatile Pyridine Building Block

6-(Benzyloxy)-2-methylnicotinic acid is a highly functionalized pyridine derivative that serves as a valuable and versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a benzyloxy ether, and a substituted pyridine core, offers multiple avenues for chemical elaboration. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] The strategic placement of the methyl group at the 2-position and the benzyloxy group at the 6-position influences the electronic and steric properties of the ring, providing a nuanced platform for the synthesis of complex molecular architectures.

The carboxylic acid at the 3-position is a prime handle for amide bond formation, a cornerstone reaction in the synthesis of pharmaceuticals and bioactive molecules. The benzyloxy group serves as a robust protecting group for the 6-hydroxy functionality, which can be unmasked under specific conditions to reveal a key pharmacophoric element or a site for further derivatization. This guide provides detailed application notes and protocols for the effective utilization of this compound in key synthetic transformations.

I. Amide Bond Formation: A Gateway to Diverse Functionality

The carboxylic acid moiety of this compound is readily converted to a wide array of amides, which are prevalent in biologically active compounds. The choice of coupling reagent is critical and depends on the substrate scope, desired reaction conditions, and cost-effectiveness.

Common Amide Coupling Reagents and Their Characteristics

| Coupling Reagent | Activating Agent | Key Features & Considerations |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble byproducts, mild reaction conditions. Often used with additives like HOBt or Oxyma to suppress racemization. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Aminium Salt | High coupling efficiency, rapid reaction times, low racemization. Suitable for sterically hindered amines and acids. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Excellent for solid-phase peptide synthesis, high yields, and low racemization. |

| T3P (Propylphosphonic Anhydride) | Anhydride | Cost-effective for large-scale synthesis, byproducts are water-soluble. |

Experimental Protocol: Synthesis of N-Benzyl-6-(benzyloxy)-2-methylnicotinamide

This protocol provides a representative procedure for the amide coupling of this compound with benzylamine using EDCI and HOBt.

Materials:

-

This compound

-

Benzylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI·HCl)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous DMF.

-

Add HOBt (1.2 eq.) and EDCI·HCl (1.2 eq.) to the solution and stir for 10 minutes at room temperature.

-

In a separate flask, dissolve benzylamine (1.1 eq.) in a small amount of anhydrous DMF.

-

Add the benzylamine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq.).

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-6-(benzyloxy)-2-methylnicotinamide.

References

The Strategic Role of 6-(Benzyloxy)-2-methylnicotinic Acid in Medicinal Chemistry: Application Notes and Protocols

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern drug discovery, the strategic use of well-defined chemical building blocks is paramount to the efficient synthesis of complex therapeutic agents. 6-(Benzyloxy)-2-methylnicotinic acid emerges as a valuable heterocyclic intermediate, offering a unique combination of a modifiable pyridine core and a protected hydroxyl group. The benzyloxy moiety serves as a robust protecting group for the 6-hydroxy function of the nicotinic acid scaffold, preventing its interference in subsequent chemical transformations while allowing for its selective deprotection at a later stage. This feature makes it an attractive starting material for the synthesis of a variety of substituted pyridines, which are key components in numerous biologically active compounds, including kinase inhibitors.[1]